6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one
Description
6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one, also known as CLIO, is an organic compound. It has a molecular formula of C10H6ClNO3 and a molecular weight of 223.61 .
Synthesis Analysis
The synthesis of chroman-4-one derivatives, which includes this compound, has been a subject of research . The synthesis of similar compounds has been reported, involving reactions with N-substituted hydrazines .Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . The structure of synthesized compounds like this compound can be confirmed using various spectroscopic methods .Chemical Reactions Analysis
Mechanistic studies relating to the photochemistry of chromen-4-one derivatives have been conducted . The UV-visible spectra of the photoproducts of similar compounds have been computed in situ .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 223.61 . More specific properties such as melting point, solubility, etc., are not provided in the search results.Mechanism of Action
Target of Action
It is known that chroman-4-one derivatives, to which this compound belongs, exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Chroman-4-one derivatives are known to impact a variety of biochemical pathways due to their broad biological and pharmaceutical activities .
Pharmacokinetics
The pharmacokinetic properties of chroman-4-one derivatives can vary widely, impacting their bioavailability .
Result of Action
Chroman-4-one derivatives are known to have a wide range of biological and pharmaceutical activities .
Action Environment
The action of chroman-4-one derivatives can be influenced by various environmental factors .
Future Directions
Chroman-4-one derivatives, including 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one, continue to attract attention due to their significant biological activities . Future research may focus on improving the methodologies of chroman-4-one-derived compounds and exploring their potential applications .
Properties
IUPAC Name |
6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIKSFBLABQLSG-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324368 | |
Record name | 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72164-97-7 | |
Record name | 6-chloro-3-[(E)-hydroxyiminomethyl]chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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